

physical and chemical properties of 2,3-Dimethoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethoxyphenylboronic acid

Cat. No.: B1312058

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An In-depth Technical Guide to 2,3-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2,3-Dimethoxyphenylboronic acid**. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

2,3-Dimethoxyphenylboronic acid is a versatile boronic acid derivative utilized as a building block in the synthesis of complex organic molecules.^[1] Its two methoxy groups enhance its reactivity and solubility, making it a valuable reagent in various chemical transformations.^[1]

Table 1: Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C₈H₁₁BO₄	[2]
Molecular Weight	181.98 g/mol	[2] [3]
Appearance	White to off-white or pale cream crystalline powder	[1] [2]
Melting Point	66.0-72.0 °C [2] , 67-71 °C (lit.) [3]	[2] [3]
Assay	≥97.0%	[2]

| Storage Class | 11 - Combustible Solids |[\[3\]](#) |

Table 2: Structural and Spectroscopic Identifiers

Identifier	Value	Source(s)
CAS Number	40972-86-9	[2] [3]
IUPAC Name	(2,3-dimethoxyphenyl)boronic acid	[2]
SMILES String	<chem>COc1cccc(B(O)O)c1OC</chem>	[3]
InChI	1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3	[3]
InChI Key	VREWSCMOGIXMDQ-UHFFFAOYSA-N	[3]

| MDL Number | MFCD02683112 |[\[3\]](#) |

Chemical Reactivity and Applications

2,3-Dimethoxyphenylboronic acid is a key reagent in organic synthesis, prized for its stability, high reactivity, and versatility.[\[1\]](#)

Key Application Areas:

- **Organic Synthesis:** It serves as a fundamental building block for constructing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
- **Suzuki-Miyaura Cross-Coupling:** This compound is frequently used in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1] The methoxy groups on the phenyl ring enhance its reactivity in these coupling processes.[1]
- **Medicinal Chemistry:** It is employed in drug discovery for creating boron-containing compounds, which can offer therapeutic advantages.[1] Boronic acids are known for their ability to selectively bind to diols, a property leveraged in designing targeted therapies.[1][4]
- **Materials Science:** The compound is used to develop advanced materials, including functionalized polymers and nanomaterials, due to its capacity to form stable complexes.[1] It has been identified as a crucial intermediate for synthesizing next-generation OLED (Organic Light-Emitting Diode) materials.[5]
- **Bioconjugation and Catalysis:** It is utilized for labeling biomolecules to study cellular interactions and can act as a catalyst in various chemical reactions to improve efficiency and selectivity.[1]

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. The following sections provide methodologies for the synthesis of boronic esters and a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of Boronic Esters from Boronic Acids

The synthesis of boronic esters from boronic acids and alcohols is an equilibrium reaction. The equilibrium can be shifted toward the product by removing the water generated during the reaction, often by using a Dean-Stark apparatus or dehydrating agents like molecular sieves.[6]

General Protocol for Boronic Ester Formation:[6]

- **Setup:** In a two-necked round-bottom flask equipped with a stirrer, add the boronic acid (1.0 eq.), the desired diol (1.0-1.2 eq.), and a dehydrating agent (e.g., activated molecular sieves).
- **Solvent:** Add a suitable dry solvent, such as toluene or THF.
- **Reaction:** Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by techniques like TLC.
- **Workup:** Once the reaction is complete, filter the mixture to remove the dehydrating agent.
- **Purification:** Evaporate the solvent under reduced pressure to yield the crude boronic ester, which can be further purified by chromatography or crystallization if necessary.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like **2,3-dimethoxyphenylboronic acid**) with an organic halide or triflate.^{[7][8]} The choice of base, solvent, and catalyst is crucial for the reaction's success.^[9]

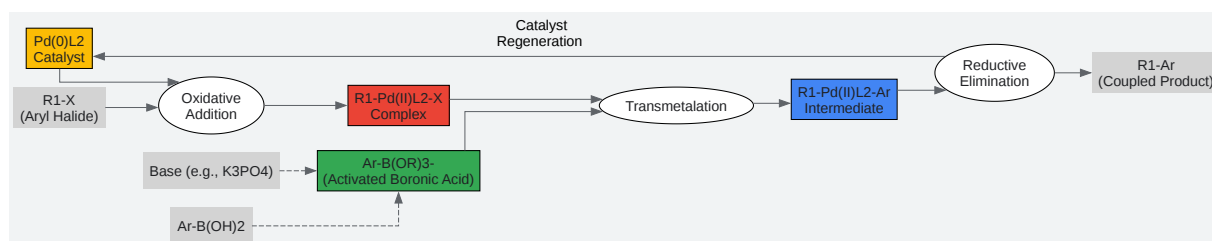
General Protocol for Suzuki-Miyaura Coupling:^{[8][9]}

- **Reaction Setup:** To a round-bottom flask, add the aryl halide (1.0 mmol), **2,3-dimethoxyphenylboronic acid** (1.2 mmol), a base (e.g., K_3PO_4 , 3.0 mmol), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.03 mmol).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total), via syringe.
- **Heating:** Stir the reaction mixture and heat to a specified temperature (e.g., 90 °C) for several hours (typically 12 hours). Monitor the reaction by TLC or GC-MS.
- **Workup:** After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

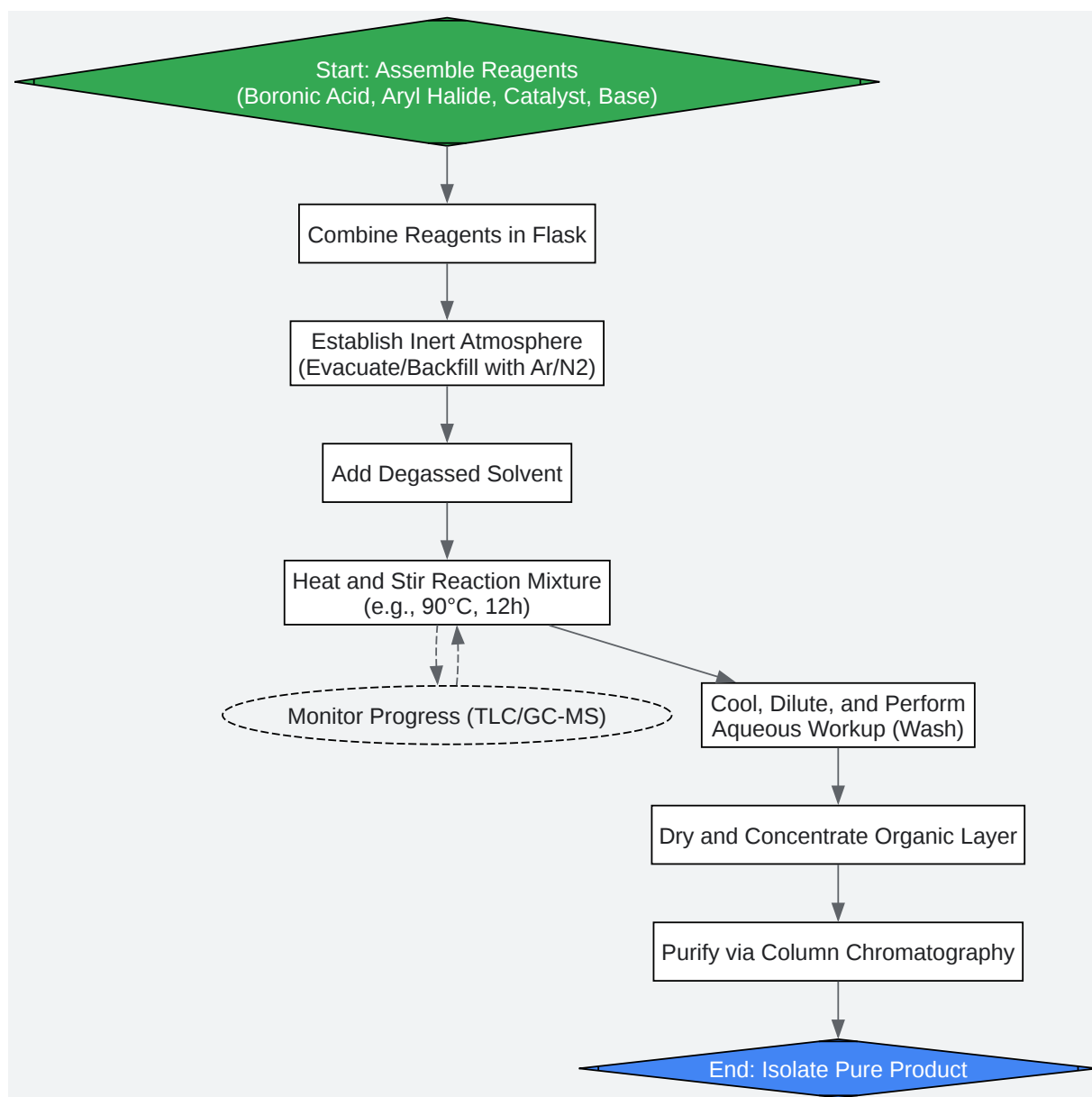
Visualizations: Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

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- To cite this document: BenchChem. [physical and chemical properties of 2,3-Dimethoxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312058#physical-and-chemical-properties-of-2-3-dimethoxyphenylboronic-acid]

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